molecular formula C11H6F3NO B1310642 2-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 78946-17-5

2-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No. B1310642
CAS RN: 78946-17-5
M. Wt: 225.17 g/mol
InChI Key: YORNOUOCXCQZJB-UHFFFAOYSA-N
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Description

The compound of interest, 2-(Trifluoromethyl)quinoline-4-carbaldehyde, is a quinoline derivative that is not directly discussed in the provided papers. However, the papers do provide insights into various quinoline derivatives and their properties, which can be used to infer some aspects of the compound . Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, novel quinoline-3-carbaldehyde hydrazones with different substituents have been prepared and characterized by elemental analyses and spectroscopic methods . Another approach involves the palladium-catalyzed intramolecular cyclization to obtain 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes . Bismuth triflate has also been utilized as a catalyst for the synthesis of related compounds, demonstrating the versatility of metal-catalyzed reactions in the synthesis of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall conformation and interactions. For example, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives have been synthesized, and their structures elucidated by single crystal X-ray diffraction studies, revealing the influence of bulky substituents on the molecular conformation .

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of quinoline-2-carbaldehyde hydrazone with ruthenium complexes has been explored, leading to the formation of various geometrical and linkage isomers . This demonstrates the potential of quinoline derivatives to form complex coordination compounds with transition metals, which can have interesting electrochemical and spectroscopic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents present. For instance, the optical properties of 2-functionally substituted thieno[3,2-c]quinolines have been studied, showing moderate to high fluorescence quantum yields, which suggests potential applications in materials science . The antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have also been investigated, indicating the potential for these compounds to act as antioxidants .

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives, including 2-(Trifluoromethyl)quinoline-4-carbaldehyde, have been extensively studied in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as crucial scaffolds in the development of pharmaceuticals and are integral to the synthesis of compounds with antimalarial, antibacterial, antifungal, and anticancer properties. For instance, the quinoline nucleus has been incorporated into compounds that have shown significant antiparasitic and insecticidal activities, highlighting its versatility and importance in drug development processes (Shang et al., 2018).

Corrosion Inhibition Properties

Beyond their biological applications, quinoline derivatives have found use as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion, thanks to their ability to adsorb on metallic surfaces and form stable chelating complexes. This makes them valuable in protecting industrial equipment and structures from the detrimental effects of corrosion, thus extending their service life and maintaining their integrity (Verma et al., 2020).

Optoelectronic Materials Development

Quinoline derivatives are also prominent in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for the creation of novel materials with potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The unique properties of these compounds, such as their excellent π–π stacking ability and electron deficiency, make them ideal candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, showcasing their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Environmental and Degradation Studies

Quinoline compounds are not without their challenges, particularly in terms of their environmental impact. The degradation of quinoline, a critical concern due to its use in various industries, poses a serious threat to both human health and the ecological environment. Research has focused on improving the efficiency of quinoline degradation techniques to mitigate its carcinogenic, teratogenic, and mutagenic effects. This includes exploring the mechanisms of various degradation methods, particularly biodegradation, to achieve efficient removal and minimize environmental damage (Luo et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H317, H319, and H335, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORNOUOCXCQZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456646
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinoline-4-carbaldehyde

CAS RN

78946-17-5
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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